molecular formula C22H21Cl2N5OS B2729500 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-45-4

5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2729500
CAS No.: 851969-45-4
M. Wt: 474.4
InChI Key: FGCYBEOLTKRYBW-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound designed for advanced pharmacological and biochemical research. This molecule features a thiazolo[3,2-b][1,2,4]triazol-6-ol core structure, which is substituted with a 3-chlorophenyl group and a 1-(3-chlorophenyl)piperazine moiety. The presence of the bis-arylpiperazine group is a significant structural feature often associated with high affinity for neurological targets, particularly serotonin and dopamine receptors, suggesting potential application in central nervous system (CNS) drug discovery research . The integrated thiazolo[3,2-b][1,2,4]triazole system contributes to the molecule's rigidity and may influence its binding selectivity and metabolic stability. The chlorine atoms on the phenyl rings are likely to enhance binding affinity through hydrophobic interactions and may improve the compound's overall pharmacokinetic properties. Researchers can utilize this compound as a key chemical intermediate or as a pharmacological probe to investigate receptor-ligand interactions and signal transduction pathways. It is supplied for in-vitro studies in controlled laboratory environments and is strictly for research purposes. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. It is not a drug and has not been approved by the FDA for the prevention, treatment, or cure of any disease. Any form of bodily introduction is strictly prohibited by law.

Properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-4-2-5-16(23)12-15)28-10-8-27(9-11-28)18-7-3-6-17(24)13-18/h2-7,12-13,19,30H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCYBEOLTKRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H24ClN5OSC_{25}H_{24}ClN_5OS with a molecular weight of approximately 478.0 g/mol. The presence of thiazole and triazole moieties alongside piperazine and chlorophenyl groups suggests a diverse range of interactions with biological targets.

PropertyValue
Molecular FormulaC25H24ClN5OS
Molecular Weight478.0 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several potential mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, particularly serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various metabolic pathways. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's .
  • DNA Interaction : The compound could intercalate into DNA structures, potentially affecting gene expression and cellular proliferation.

Biological Activity Profiles

Research has demonstrated various biological activities associated with this compound:

  • Antibacterial Activity : The compound exhibited moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
  • Anticancer Potential : Preliminary studies suggest that derivatives of thiazole and triazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells .
  • Neuropharmacological Effects : Its structural similarity to known psychoactive substances suggests potential applications as antidepressants or anxiolytics. Compounds with similar structures have shown efficacy in animal models for depression .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from the target molecule:

  • In vitro Studies : A study evaluated the binding interactions of synthesized compounds with bovine serum albumin (BSA), demonstrating significant pharmacological effectiveness through high binding affinity .
  • Enzyme Inhibition Studies : Compounds similar to the target structure were tested for their inhibitory effects on AChE and urease. Notably, some compounds achieved IC50 values significantly lower than those of standard drugs, indicating strong inhibitory potential .
  • Antimicrobial Screening : Various derivatives were screened against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability .

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

Neuroprotection

Research indicates that this compound can prolong survival times in models of cerebral ischemia by mitigating oxidative stress and inflammation. These findings suggest its potential use in treating neurodegenerative diseases.

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. This suggests that the compound may also exhibit activity against various pathogens, warranting further investigation into its potential as an antimicrobial agent.

Enzyme Inhibition

The ability of the compound to inhibit enzymes like acetylcholinesterase opens avenues for its application in treating disorders characterized by cholinergic dysfunction.

Neuroprotective Effects

A study conducted on similar compounds demonstrated significant neuroprotective effects in animal models subjected to cerebral ischemia. The mechanisms involved included the inhibition of inflammatory pathways and reduction of oxidative stress markers.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications on the piperazine ring can enhance the biological activity of the compound. This information is crucial for optimizing therapeutic efficacy.

Binding Studies

In silico docking studies have revealed that the compound effectively binds to key proteins involved in neurodegenerative pathways. This binding affinity suggests a targeted approach for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in aromatic substituents and piperazine modifications, significantly altering physicochemical and pharmacological profiles:

Compound Name / Evidence ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound - 3-Chlorophenyl (x2)
- Piperazine with 3-chlorophenyl
Not explicitly stated (inferred: ~C24H22Cl2N5OS) ~518.4 (estimated) High lipophilicity due to dual Cl; potential for strong receptor binding via aryl-Cl interactions .
- 4-Ethoxy-3-methoxyphenyl
- Piperazine with 3-chlorophenyl
C25H28ClN5O3S 514.041 Polar OCH3/OC2H5 groups enhance solubility but may reduce membrane permeability. Methoxy/ethoxy groups confer hydrogen-bonding capacity.
- 3-Chlorophenyl
- Piperazine with ethyl group
C20H25ClN5OS 442.96 Ethyl substitution reduces steric hindrance and molecular weight; lower lipophilicity vs. target compound. Potential for altered metabolic pathways.
- 3,4,5-Trimethoxyphenyl
- Piperazine with 3-chlorophenyl
C24H27ClN5O4S 540.07 Trimethoxy groups increase polarity and electronic effects; may enhance antifungal/antiparasitic activity via π-stacking or enzyme inhibition .

Pharmacological Implications

  • Receptor Binding : Dual 3-chlorophenyl groups in the target compound may enhance affinity for serotonin/dopamine receptors, as seen in piperazine-based psychotropics. Ethoxy-methoxy analogs () might target enzymes like 14-α-demethylase (antifungal) due to polar aromatic groups .
  • Metabolic Stability : Chlorine atoms in the target compound likely reduce CYP450-mediated metabolism compared to ethyl-substituted analogs (), which may undergo faster oxidative degradation .
  • Docking Studies : demonstrates that triazole-thiol derivatives interact with 14-α-demethylase, suggesting the target compound’s trimethoxy analog () could share antifungal mechanisms via similar docking poses .

Electronic and Structural Analysis

  • The target compound’s chlorine atoms create electron-deficient regions, favoring nucleophilic attack at the triazole ring .
  • Crystallography : reveals planar conformations in pyrazoline-thiazole hybrids, suggesting the target compound’s thiazolo-triazole core may adopt similar rigidity, enhancing receptor selectivity.

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